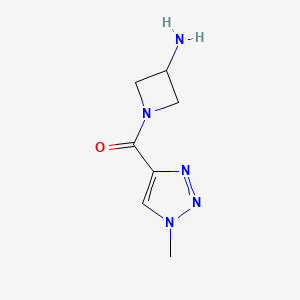

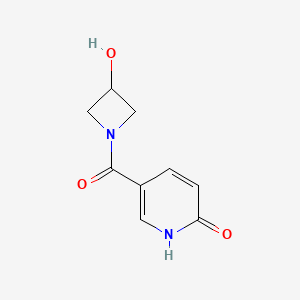

(3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

Descripción general

Descripción

3-Aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone (AATM) is a synthetic compound with potential applications in the field of medicinal chemistry. It is a heterocyclic compound that is composed of an azetidine ring fused with a triazol-4-yl group. AATM is a versatile molecule that can be used in the synthesis of various compounds with potential therapeutic properties. AATM has been used in the synthesis of various compounds, such as the anticonvulsant levetiracetam and the antifungal fluconazole. In addition, AATM has been used in the synthesis of various other compounds with potential therapeutic properties, such as anticonvulsants, anti-inflammatories, and antineoplastic agents.

Aplicaciones Científicas De Investigación

Drug Discovery and Pharmaceutical Applications

The 1,2,3-triazole core of the compound is known for its stability and versatility in drug design. It mimics the amide bond, which is a common feature in many drugs, allowing for the creation of analogs with potentially improved pharmacokinetic properties . This compound could be investigated for its potential as a building block in the synthesis of novel pharmaceuticals, particularly in the development of drugs with enhanced bioavailability and reduced toxicity.

Organic Synthesis

In organic chemistry, the triazole ring serves as a pivotal scaffold for the construction of more complex molecules. The compound could be utilized in click chemistry reactions, a method known for its efficiency and selectivity, to synthesize new organic compounds with potential applications in medicinal chemistry and materials science .

Supramolecular Chemistry

The ability of 1,2,3-triazoles to engage in hydrogen bonding makes them suitable for use in supramolecular assemblies. Research into the use of this compound could lead to the development of new supramolecular structures with specific functions, such as molecular recognition or self-assembly processes .

Polymer Chemistry

The triazole ring can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength. This compound could be explored as a monomer in the synthesis of high-performance polymers for industrial applications .

Bioconjugation and Chemical Biology

Bioconjugation involves attaching a biologically active molecule to another molecule to enhance its properties or to track its location within biological systems. The compound’s triazole ring could be used in bioconjugation strategies to create probes for fluorescent imaging or targeted drug delivery systems .

Antimicrobial and Antifungal Research

Compounds containing the 1,2,3-triazole moiety have shown a broad range of biological activities, including antimicrobial and antifungal effects. This compound could be synthesized and tested against various bacterial and fungal strains to assess its efficacy as a potential new class of antimicrobials .

Material Science

The unique structural features of triazoles, such as their strong dipole moment, make them interesting candidates for material science applications. This compound could be investigated for its potential use in the development of new materials with specific electronic or optical properties .

Agrochemistry

Triazole derivatives have been used in agrochemistry for their growth-promoting and protective effects on plants. Research into the applications of this compound could lead to the discovery of new agrochemicals that enhance crop yield or provide protection against pests and diseases .

Safety And Hazards

Specific safety and hazard information for this compound is not provided in the available resources. As it is intended for research use only, it should be handled with appropriate safety measures.

Direcciones Futuras

Propiedades

IUPAC Name |

(3-aminoazetidin-1-yl)-(1-methyltriazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N5O/c1-11-4-6(9-10-11)7(13)12-2-5(8)3-12/h4-5H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDCWSUQZXTOQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-aminoazetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1489043.png)

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1489045.png)

![1-[(Oxolan-2-yl)methyl]azetidin-3-amine](/img/structure/B1489046.png)

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1489049.png)

![1-[(2,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1489051.png)

![2-{[(1-Hydroxycyclopentyl)methyl]amino}acetamide](/img/structure/B1489054.png)

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1489062.png)